Edrophonium
Overview
Description
Edrophonium is a short-acting, reversible acetylcholinesterase inhibitor. It is primarily used in the diagnosis of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. This compound works by preventing the breakdown of acetylcholine, a neurotransmitter, thereby enhancing neuromuscular transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: Edrophonium can be synthesized through the alkylation of 3-hydroxy-N,N-dimethylaniline with ethyl bromide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are used.
Major Products:
Oxidation: Quinone derivatives.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Edrophonium has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving neurotransmission and neuromuscular junctions.
Medicine: Primarily used in the diagnosis of myasthenia gravis and as a reversal agent for non-depolarizing muscle relaxants during surgeries
Industry: Utilized in the production of diagnostic kits and as a standard in pharmacological assays.
Mechanism of Action
Edrophonium exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of acetylcholine at the neuromuscular junction. The elevated levels of acetylcholine enhance neuromuscular transmission, thereby improving muscle strength in conditions like myasthenia gravis . This compound binds to the serine-103 allosteric site of acetylcholinesterase, which is distinct from the active site targeted by other inhibitors such as pyridostigmine and neostigmine .
Comparison with Similar Compounds
Pyridostigmine: Another acetylcholinesterase inhibitor used for long-term management of myasthenia gravis.
Neostigmine: Used for similar purposes as edrophonium but has a longer duration of action.
Comparison:
Duration of Action: this compound has a rapid onset and short duration of action, making it suitable for diagnostic purposes.
Binding Sites: this compound binds to an allosteric site on acetylcholinesterase, whereas pyridostigmine and neostigmine bind to the active site.
This compound’s unique binding site and rapid action make it particularly useful for diagnostic applications, distinguishing it from other acetylcholinesterase inhibitors.
Biological Activity
Edrophonium chloride is a short-acting reversible inhibitor of acetylcholinesterase, primarily used in the diagnosis and treatment of myasthenia gravis (MG) and in certain cases of neuromuscular blockade reversal. Its pharmacological effects are largely attributed to its ability to enhance cholinergic transmission by increasing the levels of acetylcholine at the neuromuscular junction.
This compound functions by binding to the anionic site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which stimulates nicotinic and muscarinic receptors, resulting in increased muscle contraction and other cholinergic effects. The onset of action occurs within 30 to 60 seconds, with effects lasting approximately 10 minutes .
Pharmacokinetics
- Absorption : Rapidly absorbed after administration.
- Volume of Distribution :
- Adults:
- Children (0.08-10 years):
- Elderly (65-75 years):
- Elimination : Primarily renally excreted (67% in urine), with a distribution half-life of 7 to 12 minutes and an elimination half-life ranging from 33 to 110 minutes .
Myasthenia Gravis Diagnosis
The this compound test is a diagnostic tool for myasthenia gravis, where the administration of this compound temporarily alleviates muscle weakness. A positive response is characterized by improved muscle strength following injection, particularly in ocular muscles .
Case Studies
- Cervical Dystonia : A study evaluated the effects of this compound in patients with cervical dystonia, revealing significant increases in both subjective and objective clinical signs post-injection compared to placebo. Participants exhibited typical muscarinic side effects such as increased sweating and salivation .
- Blepharospasm : Another study assessed this compound's efficacy in diagnosing blepharospasm. The results indicated that both subjective and objective signs were amplified following this compound administration, distinguishing it from hemifacial spasms where no significant changes occurred .
- Neurotoxic Envenoming : In a double-blind trial involving patients bitten by the Philippine cobra, this compound significantly improved symptoms such as ptosis and upward gaze endurance compared to placebo, highlighting its potential in acute neurotoxic conditions .
Side Effects
Common side effects associated with this compound include:
- Bradycardia
- Increased salivation
- Sweating
- Muscle twitching
- Gastrointestinal disturbances
These side effects stem from enhanced cholinergic activity due to acetylcholine accumulation.
Research Findings
Recent studies have explored this compound's broader implications beyond MG:
- Neuropathic Pain : this compound has shown potential in mitigating allodynia in animal models, suggesting alterations in central sensorimotor integration pathways .
- Autonomic Effects : Research indicates that this compound can affect cardiovascular parameters, such as heart rate and blood pressure, without causing arrhythmias during neuromuscular blockade reversal procedures .
Summary Table of Key Findings
Study Focus | Findings |
---|---|
Myasthenia Gravis | Temporary improvement in muscle strength post-edrophonium injection |
Cervical Dystonia | Significant increase in clinical signs post-injection; typical muscarinic side effects observed |
Blepharospasm | Amplified symptoms post-edrophonium; effective diagnostic tool |
Neurotoxic Envenoming | Significant improvement in ptosis and upward gaze endurance post-injection |
Properties
Key on ui mechanism of action |
Edrophonium works by prolonging the action acetylcholine, which is found naturally in the body. It does this by inhibiting the action of the enzyme acetylcholinesterase. Acetylcholine stimulates nicotinic and muscarinic receptors. When stimulated, these receptors have a range of effects. |
---|---|
CAS No. |
312-48-1 |
Molecular Formula |
C10H16NO+ |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
ethyl-(3-hydroxyphenyl)-dimethylazanium |
InChI |
InChI=1S/C10H15NO/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3/p+1 |
InChI Key |
VWLHWLSRQJQWRG-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O |
Canonical SMILES |
CC[N+](C)(C)C1=CC(=CC=C1)O |
Appearance |
Solid powder |
melting_point |
162-163 |
Key on ui other cas no. |
312-48-1 116-38-1 |
physical_description |
Liquid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
116-38-1 (cloride) 302-83-0 (bromide salt/solvate) |
shelf_life |
>2 years if stored properly |
solubility |
Appreciable as liquid hydrochloride salt 4.86e-02 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bromide, Edrophonium Chloride, Edrophonium Edrophonium Edrophonium Bromide Edrophonium Chloride Edroponium Tensilon |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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